Quinoline, 3-[(trifluoromethyl)thio]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride . This reaction proceeds under mild conditions and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of 3-((Trifluoromethyl)thio)quinoline may involve large-scale synthesis using similar catalytic processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 3-((Trifluoromethyl)thio)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The trifluoromethylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, enhancing their chemical and biological properties .
Scientific Research Applications
3-((Trifluoromethyl)thio)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((Trifluoromethyl)thio)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to increased efficacy. The compound may inhibit enzymes or disrupt cellular processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)quinoline
- 2-((4-Fluorophenyl)thio)quinoline
- 2-Amino-3-(trifluoromethyl)quinoline
Comparison: 3-((Trifluoromethyl)thio)quinoline is unique due to the presence of both a trifluoromethyl and a thio group, which enhances its chemical stability and biological activity compared to other similar compounds. The combination of these functional groups provides distinct properties that make it valuable in various applications .
Properties
Molecular Formula |
C10H6F3NS |
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Molecular Weight |
229.22 g/mol |
IUPAC Name |
3-(trifluoromethylsulfanyl)quinoline |
InChI |
InChI=1S/C10H6F3NS/c11-10(12,13)15-8-5-7-3-1-2-4-9(7)14-6-8/h1-6H |
InChI Key |
XSNOGYIVZWWJON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)SC(F)(F)F |
Origin of Product |
United States |
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